molecular formula C16H16ClNO6S B13380673 2-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate

2-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate

Cat. No.: B13380673
M. Wt: 385.8 g/mol
InChI Key: XXJIDDIVYGSLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is a complex organic compound with a unique structure that combines an acetylamino group, a phenyl ring, and a sulfonate group

Properties

Molecular Formula

C16H16ClNO6S

Molecular Weight

385.8 g/mol

IUPAC Name

(2-acetamidophenyl) 4-chloro-2,5-dimethoxybenzenesulfonate

InChI

InChI=1S/C16H16ClNO6S/c1-10(19)18-12-6-4-5-7-13(12)24-25(20,21)16-9-14(22-2)11(17)8-15(16)23-3/h4-9H,1-3H3,(H,18,19)

InChI Key

XXJIDDIVYGSLED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves multiple steps. One common method includes the acetylation of 2-aminophenol to form 2-acetylaminophenol. This intermediate is then reacted with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action for 2-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonate group may also interact with cellular membranes or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)phenyl 4-chlorobenzenesulfonate: Similar structure but lacks the methoxy groups.

    2-(Acetylamino)phenyl 2,5-dimethoxybenzenesulfonate: Similar structure but lacks the chlorine atom.

Uniqueness

2-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chlorine and methoxy groups enhances its potential for diverse applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.